(2-Amino-3-fluoropyridin-4-yl)methanol
Description
(2-Amino-3-fluoropyridin-4-yl)methanol is a fluorinated pyridine derivative characterized by an amino group at the 2-position, a fluorine atom at the 3-position, and a hydroxymethyl (-CH₂OH) group at the 4-position of the pyridine ring. This compound combines three functional groups:
- Hydroxymethyl group (-CH₂OH): Contributes to hydrophilicity and additional hydrogen-bonding interactions.
While direct experimental data on this compound are sparse in the provided evidence, its structural features suggest applications in medicinal chemistry, agrochemicals, or materials science, particularly as a building block for drug candidates or ligands.
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
KXGQAFRIVRKYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-fluoropyridin-4-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the pyridine ring. This can be achieved using reagents such as Selectfluor® under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(2-Amino-3-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Used in the development of advanced materials with unique properties due to the presence of the fluorine atom
Mechanism of Action
The mechanism of action of (2-Amino-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and inferred properties of (2-Amino-3-fluoropyridin-4-yl)methanol and related compounds:
Key Comparisons:
a. Functional Group Effects
- Fluorine vs. Chlorine: The fluorine atom in (2-Amino-3-fluoropyridin-4-yl)methanol increases electronegativity and metabolic stability compared to chloro analogs (e.g., the 2-chloro derivative in ). Fluorine’s smaller atomic radius may also reduce steric hindrance in molecular interactions.
- Hydroxymethyl vs. Boronic Acid : The hydroxymethyl group offers better hydrolytic stability than the boronic acid derivative (), which requires stringent storage conditions (-20°C, inert atmosphere). Boronic acids are prone to protodeboronation, limiting their shelf life.
b. Physicochemical Properties
- Solubility: The hydroxymethyl group in (2-Amino-3-fluoropyridin-4-yl)methanol likely improves aqueous solubility compared to non-polar aryl-substituted analogs (e.g., the phenylpyridine derivatives in ).
- Acidity: The amino group’s pKa may be influenced by the electron-withdrawing fluorine, increasing acidity relative to non-fluorinated analogs like (2-Aminopyridin-4-yl)-methanol .
Biological Activity
(2-Amino-3-fluoropyridin-4-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring an amino group and a fluorine atom, suggests significant implications for its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of (2-Amino-3-fluoropyridin-4-yl)methanol is , with a molecular weight of approximately 140.14 g/mol. The presence of both an amino group and a hydroxymethyl group enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that (2-Amino-3-fluoropyridin-4-yl)methanol exhibits notable antibacterial and antifungal activities. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting microbial growth.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| (2-Amino-3-fluoropyridin-4-yl)methanol | E. coli | 0.0195 |
| (2-Amino-3-fluoropyridin-4-yl)methanol | Bacillus mycoides | 0.0048 |
| (2-Amino-3-fluoropyridin-4-yl)methanol | C. albicans | 0.0048 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional therapies.
The biological activity of (2-Amino-3-fluoropyridin-4-yl)methanol is believed to be mediated through its interaction with specific biological targets, such as ion channels. Research indicates that compounds in this class can modulate potassium channel activity, which is crucial for maintaining cellular excitability and signaling in neurons. This modulation can potentially lead to therapeutic applications in neurology, especially for conditions involving neuronal damage or dysfunction.
Case Studies
- Antimycobacterial Activity : A study explored the antimycobacterial properties of related compounds, revealing that modifications at certain positions on the pyridine ring could enhance potency against Mycobacterium tuberculosis. The structure–activity relationship (SAR) highlighted the importance of substituent positioning in optimizing antibacterial efficacy .
- In Vivo Efficacy : In vivo studies involving animal models have shown that derivatives of (2-Amino-3-fluoropyridin-4-yl)methanol can achieve significant exposure levels when administered at specific dosages, indicating potential for therapeutic use in chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
